6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione
CAS No.: 92952-46-0
Cat. No.: VC2455387
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92952-46-0 |
|---|---|
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione |
| Standard InChI | InChI=1S/C12H11NO2/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)13-12(11)15/h5-6H,1-4H2,(H,13,14,15) |
| Standard InChI Key | ADQOEXMBQYZXQN-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C=CC3=C2NC(=O)C3=O |
| Canonical SMILES | C1CCC2=C(C1)C=CC3=C2NC(=O)C3=O |
Introduction
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| SMILES Notation | C1CCC2=C(C1)C=CC3=C2NC(=O)C3=O |
| InChI Key | ADQOEXMBQYZXQN-UHFFFAOYSA-N |
Physical Properties
The physical properties of 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione determine its behavior in various environments and its potential applications. Based on computational analysis and experimental data, the compound exhibits the following physical characteristics:
| Physical Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| LogP | 1.838 |
| Polar Surface Area | 46.17 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
The moderate lipophilicity (LogP = 1.838) suggests a balanced distribution between aqueous and lipid phases, which is advantageous for potential drug development as it facilitates both absorption and distribution within biological systems.
Chemical Synthesis and Preparation Methods
The synthesis of 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione requires careful consideration of reaction conditions and appropriate precursor selection. Several synthetic routes have been developed, each with specific advantages and limitations.
Cyclization Approach
One of the predominant methods for synthesizing this compound involves the cyclization of appropriate precursors under controlled conditions. The cyclization process typically requires acidic or basic catalysts to facilitate the formation of the indole ring system.
A common synthetic pathway involves:
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Preparation of a suitably substituted tetrahydronaphthalene derivative
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Introduction of appropriate functional groups to enable indole ring formation
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Cyclization under acidic or basic conditions to form the indole nucleus
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Oxidation of specific positions to introduce the 2,3-dione functionality
The cyclization step is often the most critical and may employ catalysts such as p-toluenesulfonic acid in toluene to facilitate ring formation.
Alternative Synthetic Routes
Alternative approaches to synthesizing 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione may include:
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Fischer indole synthesis modifications using appropriate hydrazine derivatives
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Intramolecular cyclization of arylhydrazones derived from tetrahydronaphthalene precursors
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Reductive cyclization methods starting from nitroaryl compounds
Each of these methods presents different challenges in terms of yield, purity, and scalability, requiring optimization based on the specific requirements of the synthesis.
Chemical Reactivity and Transformation
The reactivity of 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione is determined by its functional groups and structural arrangement. Understanding these reactivity patterns is essential for developing derivatization strategies and exploring potential applications.
Reaction Types
This compound can undergo various chemical transformations, primarily due to the reactivity of the indole nucleus and the dione functionality:
Oxidation Reactions
Oxidation reactions can modify existing functional groups or introduce new ones, enhancing the compound's chemical diversity. Typical oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reactions
Reduction of the carbonyl groups or the pyrrole ring can lead to more saturated derivatives with altered properties. Catalytic hydrogenation using palladium on carbon (Pd/C) represents a common approach for these transformations.
Substitution Reactions
| Functional Group | Reactivity | Common Reactions |
|---|---|---|
| Indole NH | Moderate | Alkylation, acylation |
| C2 Carbonyl | High | Nucleophilic addition, reduction |
| C3 Carbonyl | High | Nucleophilic addition, reduction |
| Tetrahydrobenzene | Low | Oxidation, substitution |
This reactivity profile allows for selective modification of the compound, enabling the synthesis of a range of derivatives with potentially enhanced biological activities.
| Therapeutic Area | Potential Mechanism | Related Indole Applications |
|---|---|---|
| Oncology | Enzyme inhibition, anti-proliferative activity | Indole alkaloids as anticancer agents |
| Neurology | Receptor modulation | Serotonin receptor interactions |
| Anti-inflammatory | Cytokine modulation | COX inhibition pathways |
| Antimicrobial | Cell wall disruption | Antibacterial indole derivatives |
The rational design of derivatives based on this scaffold could potentially enhance activity in specific therapeutic areas through targeted structural modifications.
Drug Development Considerations
The development of drug candidates based on this scaffold would need to address several key factors:
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Optimization of pharmacokinetic properties
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Enhancement of target selectivity
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Reduction of potential side effects
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Improvement of bioavailability
The moderate lipophilicity of the compound (LogP = 1.838) provides a good starting point for drug development, as it suggests reasonable membrane permeability while maintaining sufficient water solubility for effective distribution.
Structure-Activity Relationships
Understanding the relationship between the structural features of 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione and its biological activities is crucial for rational drug design and optimization of derivatives.
Key Structural Elements
The molecule contains several key structural elements that contribute to its activity profile:
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The indole nucleus, which serves as a privileged structure in medicinal chemistry
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The 2,3-dione functionality, which provides hydrogen bond acceptors
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The tetrahydrobenzene ring, which introduces conformational flexibility
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The NH group, which acts as a hydrogen bond donor
Modifications to these structural elements can significantly alter the compound's physical properties, receptor interactions, and biological activities.
Comparison with Related Compounds
A structural comparison with related compounds provides insights into the unique features of 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione:
| Compound | Key Differences | Impact on Properties |
|---|---|---|
| Indole-2,3-dione (Isatin) | Lacks tetrahydrobenzene ring | More planar, different binding profile |
| 6,7,8,9-Tetrahydro-5-nitro-1H-benz[g]indole-2,3-dione 3-oxime | Contains nitro and oxime groups | Different electronic properties, increased hydrogen bonding |
| 1H-benz[g]indole-2,3-dione | Fully aromatic benzene ring | Increased planarity, different lipophilicity |
These structural variations can significantly influence the biological activity profiles of the compounds, highlighting the importance of specific structural features for particular applications .
Analytical Characterization
Comprehensive characterization of 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione is essential for confirming its identity, assessing its purity, and understanding its physical and chemical properties.
Spectroscopic Analysis
Various spectroscopic techniques can be employed for the characterization of this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR analysis would typically reveal:
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A broad singlet for the NH proton (typically δ 10-11 ppm)
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Aromatic protons from the indole portion (δ 7-8 ppm)
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Aliphatic protons from the tetrahydrobenzene ring (δ 1.5-3 ppm)
Carbon (¹³C) NMR would show characteristic signals for:
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Carbonyl carbons (δ 180-190 ppm)
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Aromatic carbons (δ 120-140 ppm)
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Aliphatic carbons (δ 20-40 ppm)
Infrared (IR) Spectroscopy
IR spectroscopy would display characteristic bands for:
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NH stretching (3200-3400 cm⁻¹)
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Carbonyl stretching (1700-1750 cm⁻¹)
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Aromatic C=C stretching (1400-1600 cm⁻¹)
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Aliphatic C-H stretching (2800-3000 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would confirm the molecular weight of 201.22 g/mol, with fragmentation patterns characteristic of indole derivatives and the tetrahydrobenzene ring system.
Chromatographic Analysis
Chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable for assessing the purity of the compound and monitoring reactions involving this substrate.
Typical HPLC conditions might include:
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C18 reversed-phase column
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Mobile phase of methanol/water or acetonitrile/water mixtures
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UV detection at 254-280 nm, where indole derivatives typically show strong absorption
Industrial and Research Applications
6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione has potential applications in both industrial processes and scientific research.
Chemical Research Applications
In chemical research, this compound serves several important functions:
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As a building block for synthesizing more complex heterocyclic compounds
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As a model compound for studying reaction mechanisms and selectivity
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As a precursor for developing novel materials with specific properties
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As a reference compound for spectroscopic and analytical method development
Pharmaceutical Research
The pharmaceutical potential of this compound and its derivatives stems from the unique biological activities of indole derivatives:
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As lead compounds for drug discovery programs
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For structure-activity relationship studies
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As pharmacophore templates for computer-aided drug design
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As tools for investigating specific biochemical pathways
Production Methods
Large-scale production of this compound could potentially employ:
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Continuous flow reactors for improved efficiency and safety
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Optimized cyclization conditions to maximize yield and purity
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Advanced purification techniques such as HPLC for obtaining high-purity material
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Green chemistry approaches to minimize environmental impact
Future Research Directions
The study of 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione opens several avenues for future research and development.
Derivatization Strategies
Further exploration of this scaffold could focus on:
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Selective functionalization of specific positions to tune biological activity
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Introduction of various substituents to optimize pharmacokinetic properties
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Development of hybrid molecules combining this scaffold with other bioactive moieties
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Creation of prodrug forms to enhance delivery and bioavailability
Mechanistic Studies
Understanding the fundamental chemistry of this compound would benefit from:
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Detailed reaction mechanism studies for key transformations
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Investigation of stereoelectronic effects on reactivity
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Computational studies to predict reactivity patterns
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Development of novel synthetic methodologies specific to this scaffold
Biological Evaluation
Comprehensive biological assessment would involve:
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Systematic screening against various biological targets
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Detailed pharmacokinetic and metabolic profiling
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Structure-activity relationship studies with focused derivative libraries
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Identification of specific biological pathways modulated by this compound
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